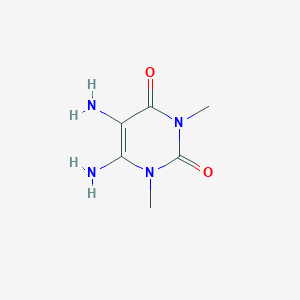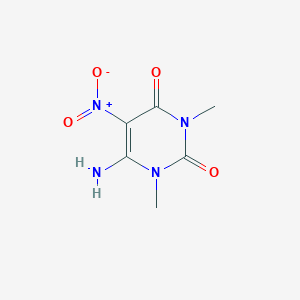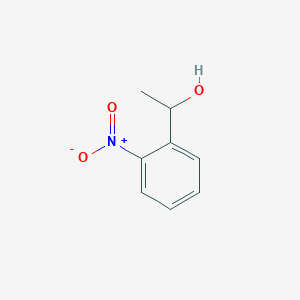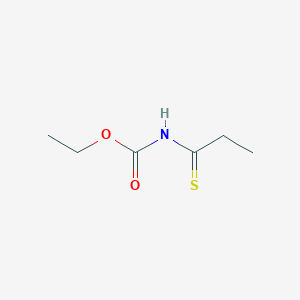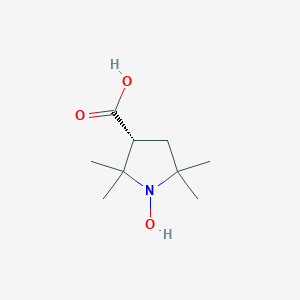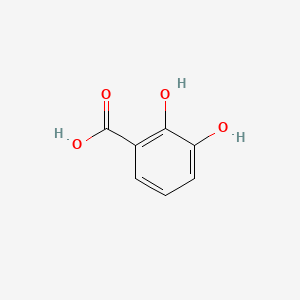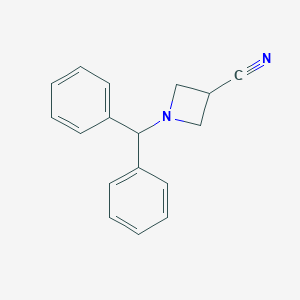
5-Amino-2-pyridinecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-2-pyridinecarboxylic acid and its derivatives can be achieved through several methods, demonstrating the compound's versatility and potential for further functionalization. One approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and subsequent hydrolysis. Another method includes the alkylation of the urethane derivative followed by hydrolysis, and a third strategy utilizes selective NaBH4 reduction of the appropriate amide, followed again by hydrolysis. These synthesis pathways highlight the chemical flexibility and the potential for creating a variety of derivatives with potential pharmacological activities (Finch, Campbell, Gemenden, & Povalski, 1978).
Molecular Structure Analysis
Structural analysis of compounds related to 5-Amino-2-pyridinecarboxylic acid, such as covalent peptide dimers involving pyridine carboxamide units, reveals the significance of minor groove binding in DNA interactions. This is exemplified in studies involving bis(pyridine-2-carboxamidonetropsin) derivatives, which bind to DNA with increased affinity and specificity due to their dimeric nature. These findings underscore the molecule's potential for targeting specific DNA sequences and the role of structural features in its binding affinity and specificity (Dwyer, Geierstanger, Mrksich, Dervan, & Wemmer, 1993).
Chemical Reactions and Properties
5-Amino-2-pyridinecarboxylic acid participates in various chemical reactions, leading to the synthesis of derivatives with significant antihypertensive activity. This activity is optimized by altering the structural parameters of the 2-pyridinecarboxylic acid derivatives, indicating the compound's utility in developing new therapeutic agents. The synthesis of these derivatives involves methodologies such as reductive alkylation, alkylation of urethane, and selective reduction, showcasing the compound's chemical versatility and potential for generating pharmacologically active molecules (Finch, Campbell, Gemenden, & Povalski, 1978).
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines : It's used in synthesizing novel pyrazolo[1,5-a]pyrimidines, which have significant biological applications including anti-tumor, anti-bacterial, and hepatitis C virus inhibitors (Abdallah & Elgemeie, 2022).
Electrocatalytic Activities : In the syntheses of Co(II) and Cu(II)-complexes, 5-Amino-2-pyridinecarboxylic acid plays a role. These complexes are known for their electrocatalytic activities in the reduction of H2O2 to H2O (Zhao et al., 2013).
Inhibition of Prolyl 4-Hydroxylase : It acts as a novel inhibitor of the enzyme prolyl 4-hydroxylase, showing activity in vitro but not in a cultured embryonic chick tendon cell model (Tucker & Thomas, 1992).
DNA-Binding Molecule : This compound is also a novel DNA-binding molecule useful in scientific research applications (Frimannsson et al., 2010).
Biological Activity : It has potential biological activity as a component of antibiotics, antimalarials, anti-sclerotics, antiallergics, and anti-depressants (Shilin, Voitenko, & Nechai, 2019).
Optimization of Biological Activity : The synthesis of derivatives of this compound allows for rapid lead optimization and in vitro biological activity optimization guided by molecular modeling efforts (Brodbeck et al., 2003).
Synthesis of Pyridine-Based Heterocycles : It's used for synthesizing new pyridine-based heterocycles, leading to various pyridothienopyrimidine derivatives and related heterocycles (El-Kashef et al., 2010).
Antihypertensive Activity : Derivatives of 5-Amino-2-pyridinecarboxylic acid show potent antihypertensive activity in animal models (Finch et al., 1978).
Toxicity Studies : 5-Amino-2-(trifluoromethyl)pyridine, a related compound, is known for its toxicity, causing methemoglobinemia and toxic encephalopathy (Tao et al., 2022).
Antibacterial and Antifungal Activity : Certain derivatives have shown antibacterial and antifungal activity in vitro (Elgemeie et al., 2017).
Vasodilation Properties : It has potential vasodilation properties, with remarkable vasodilation potency at specific concentrations (Girgis et al., 2008).
Safety And Hazards
The safety information for 5-Amino-2-pyridinecarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
5-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJARUKOMOGTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400359 | |
| Record name | 5-Amino-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2-carboxylic acid | |
CAS RN |
24242-20-4 | |
| Record name | 5-Aminopicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)
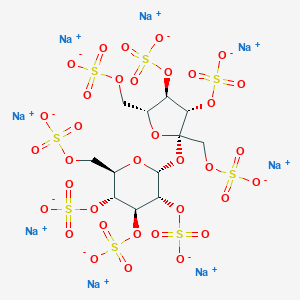

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
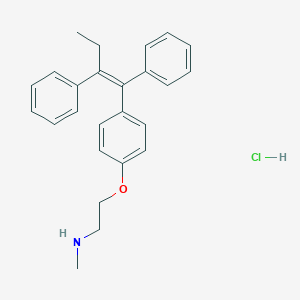
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
